molecular formula C23H27N7O5 B11177704 N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

Cat. No.: B11177704
M. Wt: 481.5 g/mol
InChI Key: CAPCEXHEZNGBHP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a pyrimidine moiety

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE involves multiple steps, including the formation of the benzodioxole ring, the piperazine ring, and the pyrimidine moiety. The synthetic route typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Formation of the Pyrimidine Moiety: Pyrimidine derivatives can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The final compound is formed through a series of coupling reactions, where the benzodioxole, piperazine, and pyrimidine moieties are linked together under specific reaction conditions.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE can be compared with similar compounds, such as:

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE: This compound features a pyridine moiety instead of a pyrimidine moiety, which may result in different biological activities and properties.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-1-{2-[4-(PYRAZIN-2-YL)PIPERAZIN-1-YL]ACETYL}PIPERAZIN-2-YL)ACETAMIDE: This compound features a pyrazine moiety, which may also lead to different interactions with biological targets.

Properties

Molecular Formula

C23H27N7O5

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C23H27N7O5/c31-20(27-16-2-3-18-19(12-16)35-15-34-18)13-17-22(33)24-6-7-30(17)21(32)14-28-8-10-29(11-9-28)23-25-4-1-5-26-23/h1-5,12,17H,6-11,13-15H2,(H,24,33)(H,27,31)

InChI Key

CAPCEXHEZNGBHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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